N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
Description
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2-chlorophenyl group at the 5-position. The oxadiazole ring is linked via a carboxamide bond to a piperidine moiety, which is further functionalized with a 4-methoxyphenylsulfonyl group at the 1-position.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O5S/c1-30-15-6-8-16(9-7-15)32(28,29)26-12-10-14(11-13-26)19(27)23-21-25-24-20(31-21)17-4-2-3-5-18(17)22/h2-9,14H,10-13H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTSUZDTSYMORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a compound that incorporates a 1,3,4-oxadiazole moiety and a piperidine structure, both known for their significant biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Key Features:
- Oxadiazole Ring: Known for its role in enhancing biological activity.
- Piperidine Structure: Associated with various pharmacological effects.
- Sulfonamide Group: Implicated in antibacterial and enzyme inhibition activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of compounds similar to this compound. The compound's derivatives exhibited notable activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.50 |
| Bacillus subtilis | 0.30 |
| Salmonella typhi | 0.40 |
These results indicate that the compound has strong antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like E. coli .
Enzyme Inhibition Studies
The compound has also been assessed for its potential as an enzyme inhibitor. Specifically, it has shown significant inhibitory effects on acetylcholinesterase (AChE) and urease enzymes.
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 5.0 |
| Urease | 2.5 |
These values suggest that the compound could be beneficial in treating conditions linked to these enzymes, such as Alzheimer's disease (via AChE inhibition) and urinary infections (via urease inhibition) .
Case Studies and Research Findings
In a comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences, a series of compounds similar to the target compound were synthesized and evaluated for their biological activities. The study found that compounds featuring the oxadiazole and piperidine moieties demonstrated varying degrees of antibacterial activity and enzyme inhibition .
Additionally, docking studies indicated favorable interactions between these compounds and target proteins, suggesting that they could serve as lead compounds in drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally or functionally analogous molecules, focusing on core heterocycles, substituent effects, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence: The target compound’s 1,3,4-oxadiazole core is shared with compounds in and . This scaffold is associated with antimicrobial and kinase-inhibitory activities, likely due to its electron-deficient nature and hydrogen-bonding capacity . Pyrazole () and 1,2,4-oxadiazole () analogs exhibit divergent bioactivities, emphasizing the importance of heterocycle selection. Pyrazoles are often linked to receptor modulation (e.g., cannabinoid receptors), while 1,2,4-oxadiazoles may target enzymes or CNS pathways .
Substituent Effects :
- Chlorophenyl vs. Chlorothiophene : The target compound’s 2-chlorophenyl group (electron-withdrawing) contrasts with the 5-chlorothiophene in ’s analog. Thiophene-containing derivatives may exhibit improved solubility and altered pharmacokinetics due to sulfur’s polarizability .
- Sulfonyl-Piperidine vs. Sulfanyl Acetamide : The 4-methoxyphenylsulfonyl-piperidine group in the target compound likely enhances metabolic stability compared to the sulfanyl acetamide derivatives in , which showed higher cytotoxicity in some cases (e.g., 6g, 6j) .
Biological Activity Trends: Antimicrobial activity is prominent in sulfanyl acetamide-oxadiazoles (), whereas sulfonyl-piperidine derivatives (e.g., ) are more associated with kinase inhibition. The target compound’s lack of direct activity data necessitates extrapolation from these analogs.
Physicochemical Properties and SAR Insights
- Metabolic Stability : Sulfonyl groups generally resist oxidative metabolism, contrasting with sulfanyl acetamides (), which may undergo faster clearance .
- Toxicity : The absence of alkyl chains or free thiols in the target compound (cf. ’s 6g, 6j) suggests lower hemolytic risk, aligning with ’s observation that sulfanyl derivatives with bulky substituents reduce cytotoxicity .
Q & A
Basic Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis typically involves cyclization of intermediates, coupling reactions, and sulfonylation. Key steps include:
- Cyclization: Use phosphorus oxychloride (POCl₃) or similar agents to form the 1,3,4-oxadiazole ring under reflux conditions in solvents like DMF or dichloromethane .
- Coupling Reactions: Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation between the oxadiazole and piperidine-carboxamide moieties .
- Sulfonylation: React the piperidine intermediate with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) .
Optimization Strategies:
| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF or dichloromethane | Enhances reaction efficiency | |
| Temperature | Reflux (80–100°C) | Accelerates cyclization | |
| Purification | Column chromatography | Removes unreacted intermediates |
Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., 2-chlorophenyl, sulfonyl groups). Look for characteristic peaks: sulfonyl protons at δ 3.8–4.2 ppm, oxadiazole ring protons at δ 8.0–8.5 ppm .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching chlorine and sulfur .
- HPLC: Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Basic Question: How stable is this compound under various storage and experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >200°C for oxadiazole derivatives) .
- Solvent Compatibility: Test solubility in DMSO, ethanol, and aqueous buffers. Avoid prolonged exposure to acidic/basic conditions to prevent hydrolysis of the sulfonamide group .
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the oxadiazole ring .
Advanced Question: How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Modify Substituents: Synthesize analogs with variations in the 2-chlorophenyl (e.g., 4-fluorophenyl) or 4-methoxyphenylsulfonyl groups to assess impact on biological activity .
- Assay Selection: Use enzyme inhibition assays (e.g., kinase or protease targets) or cell-based assays (e.g., cytotoxicity) to quantify activity changes .
- Computational Docking: Map binding interactions using AutoDock Vina or Schrödinger to identify critical pharmacophores .
Advanced Question: How should contradictory data in reaction yields or bioactivity be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize reaction conditions (e.g., solvent drying, inert atmosphere) to minimize variability .
- Impurity Profiling: Use LC-MS to identify byproducts (e.g., incomplete sulfonylation) affecting bioactivity .
- Dose-Response Curves: Repeat bioassays with purified batches to rule out batch-specific anomalies .
Advanced Question: What computational methods are suitable for predicting target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock or Glide to predict binding poses in protein active sites (e.g., COX-2 or PARP targets) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling: Develop models using MOE or RDKit to correlate substituent properties with activity .
Advanced Question: How can solubility challenges in biological assays be addressed?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) to the piperidine carboxamide for improved solubility .
Advanced Question: What crystallography techniques are recommended for elucidating its 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Use SHELXL for refinement; grow crystals via vapor diffusion in ethanol/water .
- Twinned Data Handling: Apply SHELXL's TWIN/BASF commands for resolving overlapping reflections .
Advanced Question: How can regioselectivity issues during oxadiazole formation be mitigated?
Methodological Answer:
- Catalyst Optimization: Use iodine or copper(I) iodide to favor 1,3,4-oxadiazole over 1,2,4-isomers .
- Microwave Synthesis: Reduce side reactions by shortening reaction time under controlled heating .
Advanced Question: What strategies validate the development of a new analytical method for this compound?
Methodological Answer:
- Method Validation: Follow ICH guidelines for linearity (R² >0.99), precision (RSD <2%), and LOD/LOQ .
- Forced Degradation: Expose the compound to heat, light, and pH extremes to validate stability-indicating HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
